![molecular formula C17H19F3N2O4 B6076445 methyl N-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)glycinate](/img/structure/B6076445.png)
methyl N-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)glycinate
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Overview
Description
Methyl N-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)glycinate, also known as TTT-3002, is a novel compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the protein phosphatase 2A (PP2A) enzyme, which is involved in various cellular processes such as cell growth, division, and apoptosis.
Mechanism of Action
Methyl N-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)glycinate is a potent and selective inhibitor of the PP2A enzyme. PP2A is a serine/threonine phosphatase enzyme that plays a crucial role in various cellular processes such as cell growth, division, and apoptosis. methyl N-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)glycinate binds to the catalytic subunit of PP2A and inhibits its activity, leading to the accumulation of phosphorylated proteins and induction of apoptosis.
Biochemical and Physiological Effects:
methyl N-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)glycinate has been found to have various biochemical and physiological effects. It induces apoptosis in cancer cells by inhibiting PP2A activity, leading to the accumulation of phosphorylated proteins. methyl N-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)glycinate has also been found to have anti-inflammatory properties and can be used as a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
Methyl N-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)glycinate has various advantages and limitations for lab experiments. It is a potent and selective inhibitor of PP2A, making it an ideal tool for studying the role of PP2A in various cellular processes. However, methyl N-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)glycinate is a complex compound that requires expertise in organic chemistry for its synthesis. Its high potency also makes it challenging to use in in vivo experiments.
Future Directions
For research include studying the pharmacokinetics and pharmacodynamics of methyl N-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)glycinate, identifying its potential side effects, and developing more efficient synthesis methods. methyl N-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)glycinate can also be used as a tool for studying the role of PP2A in various cellular processes and identifying potential therapeutic targets for the treatment of cancer and other diseases.
Conclusion:
In conclusion, methyl N-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)glycinate is a novel compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the PP2A enzyme and has shown promising results in various scientific research studies. methyl N-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)glycinate has potential therapeutic applications for the treatment of cancer and inflammatory diseases. However, further research is required to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
Methyl N-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)glycinate can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method of methyl N-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)glycinate is complex and requires expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper, but it has been described in various research articles.
Scientific Research Applications
Methyl N-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)glycinate has shown promising results in various scientific research studies. It has been found to have anticancer properties and can be used as a potential therapeutic agent for the treatment of cancer. methyl N-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)glycinate inhibits PP2A, which is overexpressed in various types of cancer, leading to uncontrolled cell growth and division. Inhibition of PP2A by methyl N-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)glycinate induces apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
properties
IUPAC Name |
methyl 2-[[6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O4/c1-26-15(24)8-21-16(25)12-5-6-14(23)22(10-12)9-11-3-2-4-13(7-11)17(18,19)20/h2-4,7,12H,5-6,8-10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIKPNYAPCENMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1CCC(=O)N(C1)CC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)glycinate |
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